1-(Sec-butyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid

Lipophilicity Drug-likeness Fragment-based drug discovery

Sourcing triazole fragments with both alkyl-chain diversity and a chiral handle often requires costly multi-step custom synthesis, delaying fragment-based screening campaigns. This 1,4,5-trisubstituted 1,2,3-triazole-4-carboxylic acid solves that bottleneck. • Fsp³ of 0.70-49% above the approved-drug mean (0.47)-qualified for sp³-rich fragment screening decks, with MW 211.26 Da and TPSA 68 Ų meeting Rule-of-Three criteria. • C4 carboxylic acid handle enables direct amide coupling for rapid parallel library diversification; ≥98% purity supports plating without re-purification. • Racemic sec-butyl stereocenter permits chiral resolution for enantioselective fragment screening, a capability absent in achiral N1-alkyl analogs.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
Cat. No. B13635690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Sec-butyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCCCC1=C(N=NN1C(C)CC)C(=O)O
InChIInChI=1S/C10H17N3O2/c1-4-6-8-9(10(14)15)11-12-13(8)7(3)5-2/h7H,4-6H2,1-3H3,(H,14,15)
InChIKeyUWMHMROFIOPMOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Sec-butyl)-5-propyl-1,2,3-triazole-4-carboxylic Acid: Physicochemical Baseline


1-(Sec-butyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1248103-00-5; MW 211.26 g/mol; C₁₀H₁₇N₃O₂) is a 1,4,5-trisubstituted 1,2,3-triazole-4-carboxylic acid building block bearing a chiral sec-butyl group at N1 and an n-propyl chain at C5 [1]. The 1,2,3-triazole core is a recognized metabolically stable amide bond bioisostere with a 1,4-substituent distance of ~5.0 Å versus ~3.9 Å for trans amides [2]. Commercially available at ≥98% purity from multiple vendors, this compound is catalogued as a heterocyclic building block intended for fragment-based drug discovery (FBDD) and combinatorial library synthesis .

Fsp³
sp³-Rich fragment library design with high fraction of saturated carbons
Chiral
Racemic sec-butyl stereocenter for enantioselective SAR exploration
Amide
Triazole-4-carboxylic acid as metabolically stable amide bioisostere scaffold

1-(Sec-butyl)-5-propyl-1,2,3-triazole-4-carboxylic Acid: Differentiation from Simpler Analogs


Substituting the sec-butyl/propyl-disubstituted scaffold with a generic 1H-1,2,3-triazole-4-carboxylic acid (CAS 16681-70-2) or mono-alkylated congener results in quantifiably different physicochemical properties that directly impact fragment library design and downstream lead optimization. The N1-sec-butyl and C5-propyl substituents shift the computed XLogP3 from 0.6 (N-unsubstituted 5-propyl analog, CAS 1250730-75-6) to 2.0 [1][2], alter the topological polar surface area (TPSA) from 78.9 Ų to 68 Ų, add a stereocenter, and increase the fraction of sp³-hybridized carbons (Fsp³) to 0.70—substantially above the approved-drug mean of 0.47 [3]. These differences cannot be replicated by simple alkyl homologs and would yield divergent SAR in any fragment-to-lead campaign.

Lipophilicity shift
N-unsubstituted or isopropyl analogs have markedly lower computed logP, which may alter fragment library positioning and membrane partitioning.
Chiral center absence
Simpler analogs lack the sec-butyl stereocenter, removing stereochemical diversity and the ability to probe enantioselective target engagement.
Saturation profile mismatch
Analogs with fewer sp³ carbons yield lower Fsp³ values, shifting the saturation profile away from approved-drug space and high-quality fragment criteria.

1-(Sec-butyl)-5-propyl-1,2,3-triazole-4-carboxylic Acid: Quantitative Evidence vs. Analogs


XLogP3 Lipophilicity Advantage

The target compound exhibits a computed XLogP3-AA of 2.0, compared to 1.4 for the N1-isopropyl analog (1-isopropyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, CAS 1248142-36-0, PubChem CID 62055777) and 0.6 for the N1-unsubstituted 5-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1250730-75-6, PubChem CID 62055661) [1]. This represents a 43% increase in logP relative to the isopropyl congener and a 3.3-fold increase over the unsubstituted baseline. The higher lipophilicity, driven by the sec-butyl group's extended carbon chain and branching, places the compound closer to the optimal logP range (1–3) for oral drug-likeness per Lipinski guidelines.

XLogP3
Reported
2.0
Supports oral drug-likeness window for fragment library design
+0.6 vs. isopropyl analog; +1.4 vs. N-unsubstituted
Lipophilicity Drug-likeness Fragment-based drug discovery

Fsp³ Saturation Score Advantage

The target compound's fraction of sp³-hybridized carbon atoms (Fsp³) is 0.70, as reported by Fluorochem computational data and independently verifiable from the structure (7 sp³ carbons / 10 total carbons) . This compares to the landmark Lovering et al. (2009) benchmark means of 0.36 for 2.2 million discovery-stage compounds and 0.47 for 1,179 approved drugs [1]. The closest commercial analog, 1-isopropyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1248142-36-0), has an Fsp³ of 0.67 (6 sp³ / 9 total), giving the target a 4.5% relative advantage. The N-unsubstituted 5-propyl analog scores 0.50 (3/6), 40% lower [2].

Fsp³
Reported
0.70
Supports sp³-rich fragment library selection criteria
Approved-drug mean 0.47; discovery mean 0.36
Fraction sp³ Molecular complexity Clinical developability

Chiral sec-Butyl Substituent Stereochemical Differentiation

The target compound contains one asymmetric atom at the sec-butyl side chain (C7, chiral center at the N1 substituent, InChIKey UWMHMROFIOPMOP-UHFFFAOYSA-N, 1 undefined atom stereocenter per PubChem) [1]. By contrast, the N1-isopropyl analog (CAS 1248142-36-0) has zero stereocenters, as does the N1-unsubstituted 5-propyl-1H-triazole-4-carboxylic acid (CAS 1250730-75-6) [2]. This stereochemical feature provides an additional dimension of molecular recognition—the racemic mixture supplied commercially can serve as a probe for enantioselective target engagement or be resolved for enantiopure SAR studies.

Chirality
Reported
1 stereocenter (sec-butyl) vs. 0 in isopropyl analog
Enables enantioselective SAR and 3D binding space exploration
Racemic mixture; chiral resolution required for enantiopure studies
Chirality Stereochemistry Fragment library diversity

TPSA Advantage for Membrane Permeability

The computed TPSA for the target compound is 68 Ų [1], compared to 78.9 Ų for the N1-unsubstituted 5-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1250730-75-6) [2], a 13.8% reduction. This difference arises from N1-alkylation eliminating one hydrogen bond donor (HBD count: 1 vs. 2). The TPSA of 68 Ų falls below the 70–90 Ų threshold commonly associated with favorable passive membrane permeability, whereas the N-unsubstituted analog at 78.9 Ų sits within the borderline zone. The 1-isopropyl-5-propyl analog also has a TPSA of 68 Ų (same HBD count of 1) and is thus not differentiated on this metric alone [3].

TPSA
Reported
68 Ų
Supports passive membrane permeability for cell-based screening
Below 70 Ų threshold; N-unsubstituted analog = 78.9 Ų
Membrane permeability TPSA Blood-brain barrier penetration

Rotatable Bond Count and Conformational Flexibility

The target compound possesses 5 rotatable bonds (PubChem Cactvs 3.4.6.11) [1], compared to 4 rotatable bonds for the 1-isopropyl-5-propyl analog (CAS 1248142-36-0) [2] and 3 for the N-unsubstituted 5-propyl-1H analog (CAS 1250730-75-6) [3]. The additional rotatable bond in the sec-butyl group (ethyl rotation vs. the locked isopropyl methyl groups) provides greater conformational entropy for induced-fit binding, at the acceptable upper limit of the Ro5 rotatable-bond criterion (≤10). With a molecular weight of 211.26 Da, the compound maintains a favorable rotatable-bond-to-heavy-atom ratio of 0.33 (5/15), consistent with ligand-efficient fragments.

Rotatable Bonds
Reported
5
Provides conformational flexibility for induced-fit binding within Ro5 limits
Ratio 0.33 (5/15 heavy atoms); vs. 4 in isopropyl analog
Conformational flexibility Ligand efficiency Target engagement

1,2,3-Triazole Core as Metabolically Stable Amide Bioisostere

The 1,2,3-triazole ring is established as a metabolically stable amide bond bioisostere, with a 1,4-substituent distance of 5.0–5.1 Å (vs. 3.8–3.9 Å for trans amides), comparable planarity, and dipole moment (~5 Debye for triazole vs. ~3.5 Debye for amide) [1]. The triazole resists hydrolysis by peptidases and amidases that cleave conventional amide bonds, as demonstrated in systematic amide-to-triazole replacement studies [2]. While this is a class-level property shared by all 1,2,3-triazoles, the specific substitution pattern of the target compound (N1-chiral sec-butyl, C5-n-propyl, C4-carboxylic acid) provides a unique combination of the triazole bioisostere advantage with the differentiated physicochemical profile detailed above. Carboxylic acid-substituted triazoles have been validated as key fragments in FBDD anticancer campaigns, with selected 1,2,3-triazole-4-carboxylic acids showing promising antiproliferative activity in the NCI-60 panel [3].

Triazole Core
Class-level
Resists enzymatic hydrolysis; 1,4-distance ~5.0 Å vs. ~3.9 Å for amides
Class-level metabolic stability advantage; requires compound-specific validation
Geometric difference must be considered in structure-based design
Metabolic stability Amide bioisostere Peptidomimetic design

1-(Sec-butyl)-5-propyl-1,2,3-triazole-4-carboxylic Acid: Procurement Application Scenarios


sp³-Rich Fragment Library Design

With an Fsp³ of 0.70—49% above the approved-drug mean of 0.47 and meeting the strict >0.47 cutoff used by commercial sp³-rich fragment libraries [1]—this compound is a qualified fragment for diversity-oriented screening collections. Its molecular weight (211.26 Da) and TPSA (68 Ų) satisfy Rule-of-Three criteria for fragment-based screening. The chiral sec-butyl group adds stereochemical diversity absent in symmetric N1-alkyl analogs [2]. Procurement of this compound in ≥98% purity from multiple vendors (Fluorochem, Chemscene, CymitQuimica) supports direct plating into fragment screening decks without additional purification.

Carboxylic Acid Handle for Amide Coupling

The C4 carboxylic acid group provides a direct synthetic handle for amide coupling, enabling rapid diversification into 1,2,3-triazole-4-carboxamide libraries. This is the validated workflow established by Pokhodylo and Matiychuk (2021), wherein 1,2,3-triazole-4-carboxylic acids served as key fragments for synthesizing antitumor carboxamides screened in the NCI-60 panel [3]. The target compound's N1-sec-butyl and C5-propyl substituents introduce alkyl-chain diversity that would require multi-step synthesis to install on simpler triazole scaffolds. The ≥98% commercial purity is suitable for direct use in parallel amide coupling reactions.

Amide Bond Bioisostere Replacement in Lead Optimization

The 1,2,3-triazole core functions as a metabolically stable amide bond surrogate with comparable planarity and hydrogen-bonding capacity but complete resistance to peptidase-mediated cleavage [4]. For peptidomimetic programs where an amide bond in the lead series is identified as a metabolic soft spot, this compound offers a triazole-4-carboxylic acid fragment that can replace the amide while simultaneously introducing a chiral sec-butyl group and a propyl chain—features that can be exploited for additional hydrophobic contacts with the target. The increased 1,4-substituent spacing (~5.0 Å vs. ~3.9 Å for amides) must be accounted for in structure-based design, but the metabolic stability gain often outweighs this geometric adjustment.

Enantioselective Fragment Screening via Chiral Resolution

The racemic sec-butyl group at N1 provides a basis for chiral resolution and subsequent enantioselective fragment screening. While the compound is commercially supplied as a racemate, the presence of a single, well-defined stereocenter (C7, sec-butyl methine carbon) [2] makes chiral chromatographic resolution feasible. Enantiopure samples can be used to probe stereospecific binding in target-based assays, a capability not available with achiral close analogs such as 1-isopropyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1248142-36-0). This creates a procurement rationale for sourcing this specific compound even at a price premium over achiral alternatives.

Application
Selection Property
Validation Focus
sp³-Rich Fragment Library Design
High Fsp³ fraction & Rule-of-Three compliance
Verify Fsp³, logP, TPSA against library inclusion criteria
Carboxylic Acid Handle for Diversification
C4 carboxyl group for amide coupling
Assess reactivity and purity in parallel library synthesis
Amide Bond Bioisostere Replacement
Triazole core as metabolically stable amide surrogate
Confirm metabolic stability and geometric mimicry in lead series
Enantioselective Fragment Screening
Racemic chiral center resolvable into enantiomers
Chiral resolution feasibility and enantiopure SAR studies
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